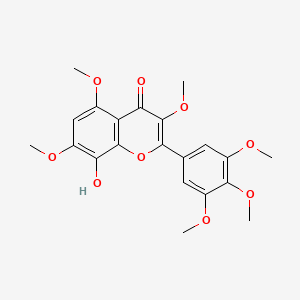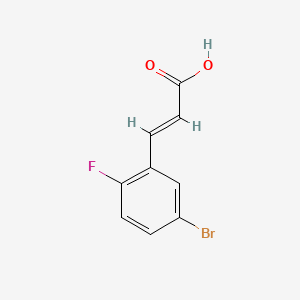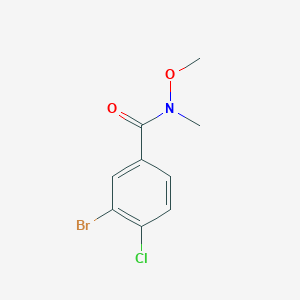
4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine
Overview
Description
Molecular Conformational Analysis
The molecular conformational analysis of pyrimidine derivatives is crucial for understanding their reactivity and potential as bioactive agents. In one study, the vibrational wavenumbers of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione were computed using DFT quantum chemical calculations, which were in agreement with XRD results. The study also identified potential electrophile attacking sites and investigated degradation properties through bond dissociation energies and radial distribution functions .
Synthesis Analysis
Synthesis of halogen-rich pyrimidine intermediates is significant for medicinal chemistry research. A study described the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine using halogen dance reactions, which serves as a versatile building block for the creation of pentasubstituted pyridines with functionalities suitable for further chemical manipulations .
Molecular Structure Analysis
The crystal structure of 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester was determined using single crystal X-ray diffraction studies. The study highlighted the importance of weak but significant interactions such as C–H···O, C–H···N, C–F···π, and π–π in the stability of the crystal packing, which were further investigated using Hirshfeld surface analysis .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be influenced by various substituents. For instance, the study of 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas revealed the presence of intramolecular non-covalent interactions, including hydrogen bonds and van der Waals interactions, which were analyzed using the reduced density gradient function and Hirshfeld surface analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be predicted through various computational methods. For example, the nonlinear optical behavior of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile was theoretically predicted, and molecular docking results suggested potential inhibitory activity against GPb, indicating its use as an anti-diabetic compound .
Scientific Research Applications
Chemical Synthesis and Structural Variability
- 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine, as a part of the halopyridine family, is used in the synthesis of structurally diverse compounds. Research shows that halopyridines can be hydrolyzed and converted into various derivatives, including carboxylic acids and iodopyridines. These derivatives are valuable in creating a wide range of structural manifolds, demonstrating the chemical versatility of compounds like 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine (Schlosser & Bobbio, 2002).
Synthesis of Halogenated Pyridines
- The compound is also instrumental in synthesizing various halogenated pyridines. These halogenated pyridines, such as 5-fluoro and 2-chloropyridines, are synthesized through processes like diazotization and characterized for their reactivity and potential applications in different chemical reactions (Hand & Baker, 1989).
Deprotonation and Functionalization Studies
- Studies on deprotonation using substrates like 3,5-dichloro-2-fluoropyridine, which are similar to 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine, have shown exclusive deprotonation at specific positions. This leads to the formation of acids and iodopyridines, which are important for pharmaceutical research. The ability to selectively introduce functional groups offers immense possibilities for new structures in drug development (Bobbio & Schlosser, 2001).
Drug Synthesis and Biological Activity Studies
- This compound is also significant in synthesizing derivatives with potential biological activities, such as antiviral properties. Derivatives synthesized from related pyrimidines are tested for activity against viruses, showcasing the compound's role in developing new pharmaceutical agents (Coe et al., 1982).
Catalytic Reactions and Organic Synthesis
- Catalytic reactions involving compounds like 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine contribute significantly to organic synthesis. For instance, the compound's fluorinated pyrimidine derivatives play a crucial role in catalyzing C-C coupling reactions, emphasizing its application in advanced synthetic chemistry (Steffen et al., 2005).
Future Directions
Fluorinated pyridines, including “4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine”, have found applications in various fields, including the agrochemical and pharmaceutical industries . The interest in the development of fluorinated chemicals has been steadily increasing, and it is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
4-chloro-2-(3-fluoropyridin-2-yl)-5-propan-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3/c1-7(2)8-6-16-12(17-11(8)13)10-9(14)4-3-5-15-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJLZWNMJSKELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N=C1Cl)C2=C(C=CC=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B3034641.png)
![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B3034642.png)
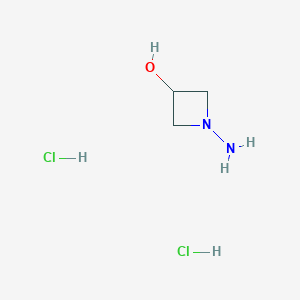
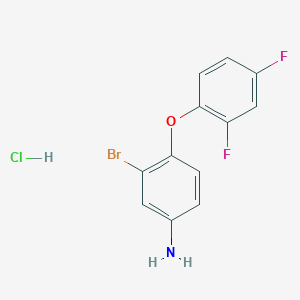
![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B3034647.png)
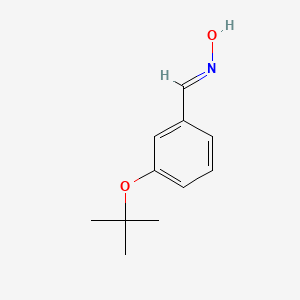
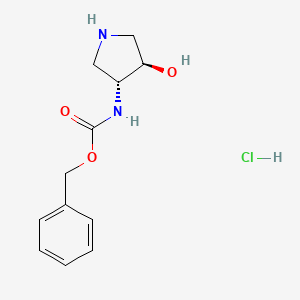

![6-amino-2-(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B3034653.png)
![2-[(2,6-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3034656.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3034658.png)
